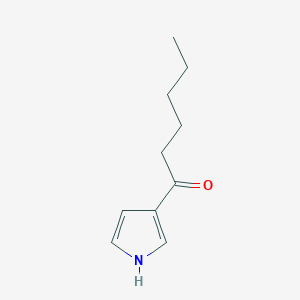

1-Hexanone, 1-(1H-pyrrol-3-yl)-

Description

Significance of Pyrrole-Containing Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are a cornerstone of modern medicinal chemistry and drug development. rroij.comnih.gov Among these, the pyrrole (B145914) scaffold, a five-membered aromatic ring with one nitrogen atom, is a ubiquitous and vital structural motif. mdpi.comchim.it

The significance of pyrrole-containing scaffolds stems from several key aspects:

Presence in Nature: The pyrrole ring is a fundamental component of many essential biological molecules, including heme in hemoglobin, chlorophyll (B73375), vitamin B12, and various alkaloids and bile pigments like bilirubin. mdpi.comijsrtjournal.comresearchgate.net Its presence in these "pigments of life" highlights its fundamental role in biological processes. chim.it

Pharmacological Activity: Pyrrole derivatives exhibit a vast range of pharmacological activities. They are the core structure in numerous synthetic drugs and bioactive compounds, demonstrating antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netresearchgate.netnih.gov For instance, well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac (B1673617) are built upon a pyrrole framework. mdpi.com

Synthetic Versatility: The pyrrole ring is an electron-rich aromatic system that can undergo a variety of chemical transformations, including electrophilic substitution, acylation, and metal-catalyzed cross-coupling reactions. nih.govmdpi.com This reactivity allows chemists to readily functionalize the pyrrole core, creating large libraries of diverse molecules for drug discovery programs. researchgate.netrsc.org The development of innovative synthetic methodologies continues to expand the accessibility and variety of substituted pyrroles. rsc.orgtandfonline.com

Privileged Structure: In medicinal chemistry, the pyrrole scaffold is often considered a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for designing novel therapeutic agents. nih.govnih.gov

The combination of its natural prevalence, broad bioactivity, and synthetic tractability ensures that the pyrrole scaffold remains an area of intense research in the pursuit of new medicines and functional materials. researchgate.netmdpi.com

The Ketone Functionality in Organic Compounds: Reactivity and Synthetic Utility

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is one of the most important functionalities in organic chemistry. fiveable.mewikipedia.orgebsco.com Its unique electronic structure governs its reactivity and makes it a versatile tool in synthesis.

Key features of the ketone functionality include:

The Carbonyl Group: The double bond between carbon and oxygen is highly polarized due to oxygen's greater electronegativity. This creates a partial positive charge on the carbonyl carbon, making it electrophilic, and a partial negative charge on the oxygen, making it nucleophilic and a hydrogen-bond acceptor. wikipedia.orgpressbooks.pub This polarity is the primary driver of ketone reactivity.

Reactivity at the Carbonyl Carbon: The electrophilic nature of the carbonyl carbon makes it a prime target for attack by a wide range of nucleophiles. pressbooks.pubsolubilityofthings.com This leads to one of the most fundamental reaction classes for ketones: nucleophilic addition. Reagents like organometallics (e.g., Grignard reagents), hydrides, and amines readily add to the carbonyl group, forming alcohols, imines, and enamines, respectively. fiveable.mepressbooks.pub

Reactivity at the α-Carbon: The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) are significantly more acidic (pKa ≈ 20) than hydrogens in a simple alkane (pKa ≈ 50). wikipedia.org This increased acidity is due to the resonance stabilization of the resulting enolate ion. The formation of enolates allows ketones to act as nucleophiles at the α-position, enabling crucial carbon-carbon bond-forming reactions like the aldol (B89426) condensation. fiveable.mewikipedia.org

Synthetic Utility: Ketones are central intermediates in organic synthesis. researchgate.netmdpi.com They can be synthesized from the oxidation of secondary alcohols and can be reduced back to secondary alcohols. ebsco.com They serve as precursors for a vast array of other functional groups and are building blocks for more complex molecules, including cyclic and heterocyclic systems. fiveable.meresearchgate.net While generally resistant to mild oxidation, ketones can be oxidized under harsh conditions or transformed into esters via reactions like the Baeyer-Villiger oxidation. libretexts.org

The predictable reactivity of the ketone group, both at the carbonyl carbon and the α-carbon, provides chemists with a reliable set of tools for molecular construction. ebsco.comsolubilityofthings.com

Rationale for Academic Research on 1-Hexanone, 1-(1H-pyrrol-3-yl)-: A Pyrrole-Ketone Hybrid Motif

The academic interest in a molecule like 1-Hexanone, 1-(1H-pyrrol-3-yl)- lies in the concept of molecular hybridization. This strategy involves combining two or more distinct pharmacophores or functional scaffolds into a single molecule to create a new chemical entity with potentially enhanced or novel properties. mdpi.com

In this specific case, the molecule is a hybrid of:

A Pyrrole Ring: A well-established heterocyclic scaffold known for its wide spectrum of biological activities and its presence in numerous natural products and approved drugs. mdpi.comresearchgate.netnih.gov

A Hexanoyl-Ketone Chain: A flexible alkyl chain capped by a ketone. The ketone group provides a key reactive handle for further synthetic elaboration, while the alkyl chain influences properties like lipophilicity, which can be critical for a molecule's interaction with biological systems.

The rationale for investigating such a pyrrole-ketone hybrid is multifaceted:

Exploring New Bioactive Agents: The combination of a pyrrole core with other functional groups is a proven strategy for discovering new therapeutic agents. Research has shown that pyrrole-ketone hybrids can act as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. mdpi.com Other studies have investigated pyrrole-ketone structures as potential antimicrobial agents or for their activity in cancer cell lines. researchgate.netjmchemsci.com

Probing Structure-Activity Relationships (SAR): Synthesizing and testing a series of related compounds, such as 1-(1H-pyrrol-3-yl)-ketones with varying chain lengths (e.g., ethanone, propanone, hexanone), allows researchers to understand how changes in the ketone side chain affect biological activity. This is a fundamental aspect of medicinal chemistry used to optimize lead compounds. rroij.com

Development of Synthetic Intermediates: The dual functionality of 1-Hexanone, 1-(1H-pyrrol-3-yl)- makes it a potentially valuable building block. The ketone can be transformed into a variety of other groups, and the pyrrole ring can be further functionalized, providing a pathway to more complex molecular architectures. mdpi.comresearchgate.net

Novel Materials and Applications: Beyond medicine, pyrrole-containing compounds are used in materials science. Furthermore, some pyrrole-ketone structures have been identified serendipitously as insect attractants, opening avenues for research in chemical ecology. researchgate.net

By designing and studying hybrid molecules like 1-Hexanone, 1-(1H-pyrrol-3-yl)-, chemists can explore new regions of chemical space, seeking to create compounds with unique and valuable biological or material properties.

Structure

3D Structure

Properties

CAS No. |

111469-05-7 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(1H-pyrrol-3-yl)hexan-1-one |

InChI |

InChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3 |

InChI Key |

RMKRBZVVYARARO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CNC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Elucidation of 1 Hexanone, 1 1h Pyrrol 3 Yl Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 1-Hexanone, 1-(1H-pyrrol-3-yl)-. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of the molecule's structure can be assembled.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule. princeton.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings, which helps to identify adjacent protons in the structure. For instance, correlations would be expected between the protons of the hexanoyl chain and between the protons on the pyrrole (B145914) ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, the HSQC spectrum would show correlations between the pyrrolic protons and their respective carbons, as well as between the protons and carbons of the hexanoyl chain. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for connecting different fragments of the molecule, such as linking the hexanoyl chain to the pyrrole ring through the carbonyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure of the molecule. researchgate.netresearchgate.net For example, NOESY can help to determine the relative orientation of the hexanoyl chain with respect to the pyrrole ring.

A hypothetical table of expected 2D NMR correlations for 1-Hexanone, 1-(1H-pyrrol-3-yl)- is presented below.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbon (¹³C) in HMBC |

| Pyrrole H-2 | Pyrrole H-5, Pyrrole H-4 | Pyrrole C-2 | Pyrrole C-3, Pyrrole C-4, Pyrrole C-5 |

| Pyrrole H-4 | Pyrrole H-5, Pyrrole H-2 | Pyrrole C-4 | Pyrrole C-2, Pyrrole C-3, Pyrrole C-5 |

| Pyrrole H-5 | Pyrrole H-4, Pyrrole H-2 | Pyrrole C-5 | Pyrrole C-2, Pyrrole C-3, Pyrrole C-4 |

| Methylene (B1212753) (α to C=O) | Methylene (β to C=O) | Carbon (α to C=O) | Carbonyl Carbon, Pyrrole C-3, Methylene (β to C=O) |

| Methylene (β to C=O) | Methylene (α to C=O), Methylene (γ to C=O) | Carbon (β to C=O) | Carbonyl Carbon, Methylene (α to C=O), Methylene (γ to C=O) |

| ... | ... | ... | ... |

| Methyl (terminal) | Methylene (adjacent) | Carbon (terminal) | Methylene (adjacent) |

A representative table of predicted ¹H and ¹³C NMR chemical shifts for 1-Hexanone, 1-(1H-pyrrol-3-yl)- is provided below. These are estimated values and can vary based on the solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole N-H | ~8.0-9.0 (broad) | - |

| Pyrrole C-2-H | ~6.8-7.0 | ~120-125 |

| Pyrrole C-4-H | ~6.2-6.4 | ~110-115 |

| Pyrrole C-5-H | ~6.8-7.0 | ~120-125 |

| Pyrrole C-3 | - | ~130-135 |

| Carbonyl C=O | - | ~195-200 |

| Methylene (α to C=O) | ~2.5-2.7 | ~38-42 |

| Methylene (β to C=O) | ~1.6-1.8 | ~24-28 |

| Methylene (γ to C=O) | ~1.2-1.4 | ~31-35 |

| Methylene (δ to C=O) | ~1.2-1.4 | ~22-26 |

| Methyl (terminal) | ~0.8-1.0 | ~13-15 |

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their solid, non-crystalline, or insoluble states. anr.frnih.gov It provides information about the local atomic environment and can be used to characterize different polymorphic forms of a compound. nih.gov For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, ssNMR could be employed to investigate its crystalline packing and the conformation of the molecule in the solid state. rsc.org Advanced ssNMR experiments can provide insights into intermolecular interactions and the dynamics of the hexanoyl chain and the pyrrole ring. nih.govchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule and for analyzing its fragmentation patterns, which provides further structural information. rsc.org

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by fragmenting them and analyzing the resulting fragment ions. scispace.com In an MS/MS experiment, the molecular ion of 1-Hexanone, 1-(1H-pyrrol-3-yl)- would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable information about the connectivity of the molecule. For example, a characteristic fragmentation would be the cleavage of the acyl-pyrrole bond, leading to the formation of a pyrrolyl cation and a hexanoyl radical, or vice versa. The fragmentation of the hexanoyl chain would also produce a series of characteristic ions.

A hypothetical table of expected major fragment ions in the MS/MS spectrum of 1-Hexanone, 1-(1H-pyrrol-3-yl)- is shown below.

| m/z of Fragment Ion | Proposed Structure of Fragment |

| [M - C₅H₁₁]⁺ | Ion resulting from the loss of a pentyl radical |

| [M - C₆H₁₁O]⁺ | Pyrrole ring cation |

| C₄H₄N⁺ | Pyrrolyl cation |

| C₆H₁₁O⁺ | Hexanoyl cation |

Various advanced ionization techniques can be employed to generate the molecular ion of 1-Hexanone, 1-(1H-pyrrol-3-yl)- for mass spectrometric analysis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization methods that can produce intact molecular ions with minimal fragmentation, which is crucial for accurate mass determination by HRMS. rsc.org The choice of ionization technique can depend on the sample matrix and the desired information. For instance, ESI is well-suited for analyzing samples from liquid chromatography. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) could also be used, which would provide a characteristic fragmentation pattern that could be used for identification. mdpi.comepa.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous molecular structure. uol.deunivie.ac.atuhu-ciqso.es The process involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis yields a detailed three-dimensional map of the electron density within the crystal, from which the precise coordinates of each atom can be determined.

For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, a successful SC-XRD analysis would reveal:

Molecular Conformation: The exact spatial arrangement of the pyrrole ring relative to the hexanoyl chain, including the torsion angle between the planar pyrrole ring and the carbonyl group.

Bond Parameters: Precise measurements of all bond lengths and angles. For instance, the C=O bond of the ketone and the C-N and C-C bonds within the pyrrole ring would be defined with high accuracy.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent forces. SC-XRD would identify any hydrogen bonds, such as those potentially forming between the pyrrole N-H group (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule, which defines a key structural motif. researchgate.net

As of now, a published single-crystal structure for 1-Hexanone, 1-(1H-pyrrol-3-yl)- is not available in the public domain. However, the analysis of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, revealed a planar molecule with a significant N—H⋯O hydrogen bonding network that dictates the crystal packing. researchgate.net A similar analysis would be anticipated for the title compound.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a vital analytical tool for characterizing polycrystalline materials. creative-biostructure.comspringernature.com Unlike SC-XRD, which requires a single perfect crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites. nih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. springernature.com

The primary applications of PXRD in the study of 1-Hexanone, 1-(1H-pyrrol-3-yl)- would include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data can confirm the identity and purity of a synthesized batch.

Polymorphism Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. kpi.uaebalbharati.in These polymorphs have the same chemical composition but different crystal lattice arrangements, which can affect physical properties like solubility, melting point, and stability. PXRD is the principal method for detecting and distinguishing between different polymorphic forms, as each one produces a distinct diffraction pattern. Studies on poly(aryl ether ketone)s, for example, have shown how crystallization conditions can lead to different polymorphs detectable by X-ray diffraction. kpi.ua

Currently, there are no published studies on the polymorphism of 1-Hexanone, 1-(1H-pyrrol-3-yl)-. Such an investigation would be a critical step in its solid-state characterization, particularly for pharmaceutical or materials science applications. creative-biostructure.com

Other Advanced Spectroscopic Techniques

Beyond crystallography, other spectroscopic methods provide complementary information about the molecule's functional groups, bonding, and, where applicable, chiral properties.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as each group absorbs infrared light or scatters Raman light at characteristic frequencies. spectroscopyonline.commt.com The combination of both techniques often provides a more complete vibrational analysis due to different selection rules. spectroscopyonline.com

For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, the spectra would be dominated by vibrations of the pyrrole ring and the hexanoyl keto group. While specific experimental spectra for this compound are not widely published, data from analogous 2-acylpyrroles and other pyrrole ketones allow for a reliable prediction of the key vibrational bands. ekb.eglongdom.orgnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for 1-Hexanone, 1-(1H-pyrrol-3-yl)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| N-H Stretch | Pyrrole Amine | ~3400 - 3100 | FTIR |

| C-H Stretch (Aromatic) | Pyrrole Ring | ~3100 - 3000 | FTIR/Raman |

| C-H Stretch (Aliphatic) | Hexanoyl Chain | ~2960 - 2850 | FTIR/Raman |

| C=O Stretch | Ketone | ~1680 - 1630 | FTIR (Strong) |

| C=C & C-C Stretch | Pyrrole Ring | ~1600 - 1400 | FTIR/Raman |

| C-H Bending | Aliphatic/Aromatic | ~1470 - 1350 | FTIR |

| C-N Stretch | Pyrrole Ring | ~1300 - 1200 | FTIR |

Note: This table is predictive, based on data for analogous compounds such as 1-(2-Methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone, which shows N-H and C=O stretching at 3170 cm⁻¹ and 1638 cm⁻¹, respectively. ekb.eg The position of the C=O stretch can provide insights into conformational preferences and the extent of hydrogen bonding in the solid state. longdom.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. egyankosh.ac.incas.cz These methods are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror image.

The parent compound, 1-Hexanone, 1-(1H-pyrrol-3-yl)-, is achiral and therefore would not exhibit a CD or ORD spectrum. egyankosh.ac.incdnsciencepub.com However, chiroptical spectroscopy would become an indispensable tool for the analysis of its chiral derivatives. Chirality could be introduced by:

Substitution on the hexanoyl chain, creating a stereocenter.

Attachment of a chiral auxiliary to the pyrrole nitrogen.

If a chiral derivative of 1-Hexanone, 1-(1H-pyrrol-3-yl)- were synthesized as a pair of enantiomers, each enantiomer would produce a CD spectrum that is a mirror image of the other. rsc.org This property is invaluable for:

Determining Enantiomeric Purity: Assessing the excess of one enantiomer in a mixture.

Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations, the absolute three-dimensional arrangement of atoms (R/S configuration) can be determined. aip.org

Studying Conformation: CD spectra are highly sensitive to the conformational changes of a molecule in solution. acs.org

Studies on other chiral pyrrole derivatives have demonstrated that the introduction of chiral substituents can induce strong circular dichroism signals, allowing for detailed stereochemical analysis and investigation of their self-assembly into helical structures. e3s-conferences.orge3s-conferences.orgrsc.org

Computational and Theoretical Chemistry Investigations of 1 Hexanone, 1 1h Pyrrol 3 Yl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a powerful lens through which to examine the fundamental properties of molecules at the atomic level. For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, these methods illuminate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the associated energy of the molecule.

For molecules analogous to 1-Hexanone, 1-(1H-pyrrol-3-yl)-, such as 3-acetylpyrrole, DFT calculations, often using the B3LYP functional, have been employed to achieve reliable geometric and energetic data. acs.orgnih.gov A combined experimental and computational study on 2- and 3-acetylpyrroles demonstrated that the G3(MP2)//B3LYP method provides gas-phase enthalpies of formation that are in good agreement with experimental values. acs.orgnih.gov For 3-acetylpyrrole, a close structural analog to the target compound, the experimentally determined standard molar enthalpy of formation in the gaseous phase is -58.1 ± 1.5 kJ/mol.

The optimization process for 1-Hexanone, 1-(1H-pyrrol-3-yl)- would involve finding the minimum energy conformation by considering the rotation around the C-C single bonds of the hexanoyl chain and the bond connecting the carbonyl carbon to the pyrrole (B145914) ring. The planarity of the pyrrole ring would be slightly distorted by the electron-withdrawing acetyl group, and a similar effect is expected for the hexanoyl group.

Table 1: Calculated Thermochemical Data for 3-Acetylpyrrole (Analogue)

| Property | Value | Method |

|---|---|---|

| Gas-Phase Enthalpy of Formation (kJ/mol) | -58.1 ± 1.5 | Experimental/G3(MP2)//B3LYP |

| N-H Bond Dissociation Enthalpy (kJ/mol) | 342.8 | G3(MP2)//B3LYP |

Data sourced from studies on 3-acetylpyrrole, a smaller analogue of 1-Hexanone, 1-(1H-pyrrol-3-yl)-.

Ab Initio Methods for High-Accuracy Predictions of Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational expense than DFT.

Studies on substituted pyrroles have utilized ab initio calculations to investigate various properties. For instance, ab initio methods have been used to study the effect of substituents on the aromaticity and reactivity of the pyrrole ring. semanticscholar.orgrsc.org For N-substituted pyrroles, calculations have shown that the positional selectivity of electrophilic attack (α versus β position) is influenced by steric factors and the charge distribution on the atoms of the pyrrole ring. semanticscholar.org In the case of 1-Hexanone, 1-(1H-pyrrol-3-yl)-, high-level ab initio calculations would be instrumental in precisely determining properties like electron affinities and ionization potentials, which are crucial for understanding its behavior in redox reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For pyrrole and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-orbital. researchgate.net The introduction of an electron-withdrawing acyl group at the 3-position, as in 1-Hexanone, 1-(1H-pyrrol-3-yl)-, is expected to lower the energies of both the HOMO and LUMO. The LUMO is anticipated to have significant contributions from the carbonyl group, making this site susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual FMO Properties for 1-Hexanone, 1-(1H-pyrrol-3-yl)-

| Orbital | Expected Energy Level | Primary Location of Electron Density | Implied Reactivity |

|---|---|---|---|

| HOMO | Lowered relative to pyrrole | Pyrrole ring (π-system) | Nucleophilic character of the ring |

| LUMO | Lowered relative to pyrrole | Carbonyl group and pyrrole ring (π*-system) | Electrophilic character at the carbonyl carbon |

This table represents expected trends based on general principles of FMO theory and studies on related acylpyrroles.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Analysis and Energy Landscapes

The hexanoyl chain of 1-Hexanone, 1-(1H-pyrrol-3-yl)- can adopt numerous conformations due to rotation around its single bonds. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible chain and calculating the energy of each resulting conformation.

Molecular Dynamics for Studying Conformational Transitions and Solvent Interactions

Molecular dynamics (MD) simulations provide a "movie" of molecular motion over time, allowing for the study of dynamic processes such as conformational transitions and interactions with solvent molecules. nih.govtandfonline.com An MD simulation of 1-Hexanone, 1-(1H-pyrrol-3-yl)- in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of the hexanoyl chain.

These simulations can also provide information on the stability of different conformers in solution and the timescale of transitions between them. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving pyrrole derivatives, providing insights into their binding modes. nih.govrsc.org For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, MD simulations could be used to understand its solubility and how it might interact with biological macromolecules, which is crucial for applications in medicinal chemistry.

Computational Mechanistic Studies of Synthetic Pathways

The synthesis of 1-Hexanone, 1-(1H-pyrrol-3-yl)- and related acylpyrroles, typically achieved through Friedel-Crafts acylation, has been a subject of detailed computational analysis. nsf.govacs.orgijpcbs.com These studies employ quantum chemical calculations to elucidate reaction mechanisms, characterize transient species, and predict outcomes with high accuracy. conicet.gov.arkashanu.ac.ir

Computational chemistry offers powerful tools for mapping the energetic landscape of a chemical reaction. kashanu.ac.ir For the acylation of pyrrole, methods like Density Functional Theory (DFT) are used to model the reaction pathway from reactants to products. conicet.gov.arresearchgate.net A key feature of this pathway is the formation of a Wheland intermediate, a resonance-stabilized carbocation, which is not aromatic. imperial.ac.uk The transition states (TSs) leading to and from this intermediate represent energy maxima on the reaction coordinate. imperial.ac.uk

Quantum chemistry calculations, such as those performed using the B3LYP functional, can characterize these transition states by identifying a single imaginary frequency in their vibrational analysis. conicet.gov.ar Subsequent Internal Reaction Coordinate (IRC) calculations are then used to verify that the identified transition state correctly connects the reactant and product states on the potential energy surface. conicet.gov.ar

Table 1: Key Computational Parameters in Pyrrole Acylation Studies

| Parameter | Description | Relevance in Mechanistic Studies | Computational Method Example |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determines the kinetic feasibility and rate of the acylation step. | Calculated via Transition State Theory. conicet.gov.ar |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction (heat absorbed or released). | Indicates whether a reaction step is exothermic or endothermic. | DFT calculations (e.g., B3LYP/6-311G). conicet.gov.ar |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a reaction. | Predicts the spontaneity and position of equilibrium. | DFT calculations. researchgate.net |

| Imaginary Frequency | A vibrational mode with a negative force constant found in a transition state. | Confirms that a calculated structure is a true transition state rather than a minimum. | Frequency calculations within DFT. conicet.gov.ar |

| IRC Analysis | A method to map the reaction pathway from a transition state to its connected minima. | Verifies the connection between reactants, transition state, and products. | IRC method in quantum chemistry packages. conicet.gov.ar |

Computational models are instrumental in predicting the regioselectivity of electrophilic substitution on the pyrrole ring. researchgate.net Pyrrole can be acylated at either the C-2 (α) or C-3 (β) position. Theoretical studies, including the analysis of local nucleophilic Parr functions, predict that the C-2 position is electronically and kinetically favored for electrophilic attack. researchgate.net This generally leads to 2-acylpyrroles as the major product. researchgate.net

However, the synthesis of 1-Hexanone, 1-(1H-pyrrol-3-yl)- requires selective acylation at the C-3 position. Computational and experimental studies show that this selectivity can be controlled. For example, the acylation of N-p-toluenesulfonylpyrrole with two equivalents of AlCl₃ selectively yields the 3-acyl product. nih.gov The proposed mechanism involves the formation of an organoaluminum intermediate that directs the acylation to the C-3 position. nih.gov In contrast, using weaker Lewis acids results in a standard Friedel-Crafts reaction that favors the 2-acyl product. nih.gov

Computational studies can model these different pathways to predict how changes in reagents and conditions will influence the product distribution. rsc.org By calculating the relative energies of the transition states for C-2 versus C-3 attack under various catalytic conditions, a predictive framework for reaction outcomes can be established. While the synthesis of 1-Hexanone, 1-(1H-pyrrol-3-yl)- itself does not involve the creation of a chiral center, computational methods are essential for predicting stereoselectivity in more complex pyrrole functionalizations. rsc.orgresearchgate.net

In Silico Exploration of Molecular Interactions (Focusing on Chemical Principles)

Beyond synthesis, computational methods are used to explore how 1-Hexanone, 1-(1H-pyrrol-3-yl)- and related molecules might interact with biological systems, a key aspect of drug discovery and molecular science. unipd.itmdpi-res.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like an acylpyrrole) when bound to a target molecule, typically a protein receptor. jmchemsci.comsid.ir This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.gov

In studies of related pyrrole derivatives, molecular docking has been successfully used to predict binding modes. For instance, a series of novel N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized and evaluated as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), two important antitubercular targets. nih.gov Molecular docking analyses were performed to understand how these compounds interact with the active sites of these enzymes. nih.gov The results revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. nih.govmdpi.com

The general process involves preparing the 3D structures of both the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field that estimates binding affinity. jmchemsci.com

Table 2: Representative Molecular Docking Study of a Pyrrole Derivative

| Parameter | Details from a Study on Pyrrole-based Inhibitors nih.govmdpi.com |

| Target Enzymes | Enoyl ACP Reductase (InhA), Dihydrofolate Reductase (DHFR) |

| Ligand Class | Pyrrolyl benzohydrazides |

| Docking Software | Not specified, but common examples include AutoDock, GOLD |

| Key Interactions | Hydrogen bonds with amino acid residues (e.g., Tyr, Ser), hydrophobic interactions with nonpolar residues (e.g., Leu, Val) |

| Predicted Outcome | Identification of compounds with good binding affinity and dual inhibitory potential against both enzymes. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. unipd.itmdpi.com A rigorous QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can be broadly categorized as:

Constitutional Descriptors: Related to the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Describe the connectivity of atoms in the molecule (e.g., branching indices). mdpi.com

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area). mdpi.com

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, electrostatic potential). unipd.it

In one study, a QSAR model was developed to predict the anti-leukemia activity of a diverse set of compounds. nih.gov The final model used four descriptors to relate the chemical structures to their effect on tumor cell growth, allowing for the prediction and subsequent synthesis of new, active derivatives. nih.gov Similarly, QSAR models for 15-lipoxygenase (15-LOX) inhibitors used a combination of descriptors, including topological length, topological volume, and lipophilicity, to predict inhibitory concentrations (IC₅₀). mdpi.com For a compound like 1-Hexanone, 1-(1H-pyrrol-3-yl)-, a QSAR study would involve synthesizing a library of related acylpyrroles, measuring their activity against a specific target, and then building a model to identify the key structural features (represented by descriptors) responsible for that activity.

Investigation of Molecular Interactions and Biological Relevance of 1 Hexanone, 1 1h Pyrrol 3 Yl

Mechanistic In Vitro Studies of Molecular Interactions

While direct mechanistic studies on 1-Hexanone, 1-(1H-pyrrol-3-yl)- are not extensively reported in the current literature, the behavior of analogous 3-acylpyrroles and other pyrrole (B145914) derivatives provides a foundation for understanding its potential molecular interactions.

Pyrrole-containing compounds have been identified as inhibitors of various enzymes, a property often linked to the core pyrrole ring and its substituents. nih.gov For instance, derivatives of 4-acyl pyrroles have been developed as potent dual inhibitors of the BET (bromo- and extra-terminal domain) family of proteins and BRD7/9 bromodomains, which are crucial in epigenetic regulation and are implicated in cancer. sci-hub.seacs.org These inhibitors have demonstrated high affinity in the nanomolar range. sci-hub.se

In the context of other enzyme classes, pyrrole-based hydrazide-hydrazones have been screened as potential inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. pensoft.net Molecular docking studies of these compounds have indicated interactions with key amino acid residues in the enzyme's active site. pensoft.net Similarly, a structure-activity relationship (SAR) study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov

The mode of enzyme inhibition by these pyrrole analogs can be competitive, noncompetitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.org Kinetic analysis is crucial for determining the mechanism of inhibition. For example, in competitive inhibition, the inhibitor is often structurally similar to the substrate and competes for the same active site. libretexts.org

Although specific kinetic data for 1-Hexanone, 1-(1H-pyrrol-3-yl)- is unavailable, it is plausible that the hexanoyl group could influence its binding to the active sites of certain enzymes. The nature of these interactions would depend on the specific topology and chemical environment of the enzyme's binding pocket.

Receptor binding assays are essential for determining the affinity and selectivity of a compound for its molecular targets. While no specific receptor binding data for 1-Hexanone, 1-(1H-pyrrol-3-yl)- has been found, studies on related pyrrole structures highlight their potential to interact with various receptors. For instance, certain 2,5-disubstituted-1H-pyrrole derivatives have shown antagonist activity at the D3 dopamine (B1211576) receptor with significant selectivity over the D2 receptor. rsc.org

The design of selective inhibitors is a key aspect of drug discovery. For example, in the development of factor Xa inhibitors for anticoagulation therapy, 3D-QSAR models have been used to rationalize the binding affinity and selectivity of indole-based compounds, which share structural similarities with pyrroles. nih.gov These models help in understanding the steric, electrostatic, and hydrophobic complementarity between the ligand and the receptor's binding site. nih.gov

Aryl-extended calix nih.govpyrroles have been synthesized and their binding properties with various lactams and other cyclic compounds have been studied in water, demonstrating the importance of hydrogen bonding recognition. nih.gov The affinity and selectivity of 1-Hexanone, 1-(1H-pyrrol-3-yl)- for any given receptor would be dictated by the interplay of its pyrrole core, the N-H group which can act as a hydrogen bond donor, and the hexanoyl chain which provides a hydrophobic component.

The interaction of small molecules with biological macromolecules is fundamental to their biological effects. Biophysical techniques are employed to characterize these interactions.

Protein Interactions: Studies on water-soluble polypyrrole/polythiophene co-oligomers have investigated their interactions with model proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). rsc.org These studies, utilizing UV-visible spectroscopy and molecular docking, indicated strong binding of the co-oligomers to the proteins. rsc.org Similarly, the interactions of N-Mannich bases of pyrrolo[3,4-c]pyrrole (B14788784) with HSA and α-1-acid glycoprotein (B1211001) (AAG) have been characterized through spectroscopic and molecular docking methods. mdpi.com These studies provide insights into how pyrrole-containing compounds can be transported and distributed in the bloodstream. The hexanoyl group of 1-Hexanone, 1-(1H-pyrrol-3-yl)- would likely contribute to hydrophobic interactions with proteins.

Nucleic Acid Interactions: While direct evidence for the interaction of 1-Hexanone, 1-(1H-pyrrol-3-yl)- with nucleic acids is lacking, some pyrrole derivatives have been shown to interact with DNA. mdpi.com

Lipid Interactions: The interaction with lipid membranes is a critical factor for the absorption and cellular uptake of a compound. The hydrophobic hexanoyl chain of 1-Hexanone, 1-(1H-pyrrol-3-yl)- suggests a potential for interaction with the lipid bilayers of cell membranes.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For many biologically active pyrrole derivatives, the pyrrole ring itself is a key pharmacophoric element. nih.govnih.gov

In a study of pyrrole-indoline-2-one derivatives as Aurora kinase inhibitors, a common pharmacophore model was identified consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings (ADHRR). ijrpr.com For pyrrole-based inhibitors of the InhA enzyme in Mycobacterium tuberculosis, docking studies have shown that the pyrrolyl acetohydrazides form one or two hydrogen bonds with the enzyme's active site, with some compounds mimicking the binding mode of known ligands. researchgate.net

The general pharmacophore for many pyrrole-based enzyme inhibitors often includes:

The pyrrole nitrogen, which can act as a hydrogen bond donor.

The carbonyl group of the acyl substituent (in 3-acylpyrroles), which can act as a hydrogen bond acceptor.

The aromatic ring system of the pyrrole.

Variable substituents that can be modified to enhance potency and selectivity by interacting with specific pockets in the target protein.

For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, the key structural motifs for interaction would likely be the pyrrole N-H group, the carbonyl oxygen of the hexanone moiety, and the hydrophobic hexyl chain.

The synthesis of analogs is a cornerstone of SAR studies. The chemical tractability of the pyrrole ring allows for a wide range of modifications.

Several synthetic routes to substituted pyrroles are well-established, including the Paal-Knorr and Hantzsch syntheses. mdpi.com More modern methods, such as the Van Leusen pyrrole synthesis using tosylmethyl isocyanide (TosMIC), provide efficient access to 3,4-disubstituted pyrroles. nih.govmdpi.com One-pot syntheses of pyrrole analogs have also been developed, offering a streamlined approach to generating libraries of compounds for screening. researchgate.net

For 1-Hexanone, 1-(1H-pyrrol-3-yl)-, analogs could be designed and synthesized to probe the importance of different structural features. The following table outlines potential modifications for SAR refinement:

| Modification Site | Potential Analogs | Rationale for SAR Study |

| Hexanoyl Chain | Varying alkyl chain length (e.g., acetyl, butyryl, octanoyl) | To investigate the effect of hydrophobicity and steric bulk on activity. |

| Introduction of branching or rings in the alkyl chain | To explore the impact of steric hindrance and conformational rigidity. | |

| Replacement with aromatic or heteroaromatic acyl groups | To introduce potential π-π stacking or additional hydrogen bonding interactions. | |

| Pyrrole Ring | Substitution at other positions (C2, C4, C5) of the pyrrole ring | To probe the steric and electronic requirements of the binding site. |

| N-alkylation or N-arylation of the pyrrole nitrogen | To eliminate the hydrogen bond donating capability of the N-H group and introduce new steric or electronic features. |

The synthesis of such analogs would likely follow established methodologies for pyrrole chemistry, such as the acylation of a pre-formed pyrrole ring or the construction of the substituted pyrrole ring from acyclic precursors. acs.orgrsc.org For instance, 1,3-diacylpyrroles can be synthesized from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. acs.org

Modulation of Specific Biochemical Pathways (Mechanistic Focus)

The pyrrole nucleus is a versatile scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. mdpi.comrsc.org The addition of an acyl group at the 3-position, as in 1-Hexanone, 1-(1H-pyrrol-3-yl)-, can significantly influence the compound's electronic properties and its ability to interact with biological macromolecules. rsc.org Research on various 3-acylpyrrole derivatives suggests that they can modulate several key biochemical pathways, primarily through interactions with specific protein targets.

Investigation of Cellular Target Engagement (e.g., protein-protein interactions)

The cellular targets of 3-acylpyrrole derivatives are diverse and often related to the regulation of cell growth, proliferation, and inflammation. Computational and experimental studies have identified several potential protein targets for this class of compounds.

Protein Kinase Inhibition: A significant number of pyrrole derivatives have been identified as inhibitors of various protein kinases. mdpi.comnih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of VEGFR-2, a key regulator of angiogenesis. nih.gov Docking studies of these compounds revealed key interactions within the ATP-binding pocket of the kinase, including hydrogen bonds with hinge region residues. nih.gov Similarly, other pyrrole-containing compounds have demonstrated inhibitory activity against kinases such as FGFR4, Tie2/Tek, and TrkA. nih.gov The 3-acyl group can play a crucial role in orienting the molecule within the active site and forming key interactions.

Enzyme Inhibition: Beyond kinases, 3-acylpyrroles have been investigated as inhibitors of other enzymes. For example, derivatives have been designed to target cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Some N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone have shown promise as dual COX/LOX inhibitors. mdpi.com Molecular docking studies suggest that the pyrrole core and the acylhydrazone moiety can form stable complexes within the active sites of these enzymes. mdpi.com Furthermore, some pyrrole derivatives have been explored as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.govrsc.org

Modulation of Protein-Protein Interactions (PPIs): The α-helix is a common structural motif at the interface of protein-protein interactions. uni-regensburg.de Tetrasubstituted pyrrole derivatives have been designed as α-helix mimetics to disrupt these interactions, which are often dysregulated in cancer. uni-regensburg.de These compounds aim to mimic the spatial arrangement of key "hot-spot" residues in the α-helix, thereby inhibiting the PPI. uni-regensburg.de

| Potential Protein Target Class | Examples of Targeted Proteins | Observed/Predicted Interactions | Therapeutic Relevance |

| Protein Kinases | VEGFR-2, FGFR4, Tie2/Tek, TrkA, EGFR, AURKA | Hydrogen bonding with hinge residues, hydrophobic interactions within the ATP-binding pocket. nih.gov | Cancer, Angiogenesis |

| Cyclooxygenase (COX) Enzymes | COX-1, COX-2 | Formation of stable complexes within the active site. nih.govmdpi.com | Inflammation, Pain |

| Lipoxygenase (LOX) Enzymes | 15-LOX | Dual inhibition with COX enzymes. mdpi.com | Inflammation |

| Enoyl-Acyl Carrier Protein Reductase | InhA (M. tuberculosis) | Binding within the active site. nih.govrsc.org | Tuberculosis |

| Protein-Protein Interaction Interfaces | - | Mimicry of α-helical hot-spot residues. uni-regensburg.de | Cancer |

Effects on Fundamental Cellular Processes (e.g., cell cycle progression, apoptosis at a molecular level)

The engagement of 3-acylpyrrole derivatives with their cellular targets can lead to profound effects on fundamental cellular processes, most notably the cell cycle and apoptosis (programmed cell death). These effects are particularly relevant in the context of cancer research, where uncontrolled cell proliferation and evasion of apoptosis are hallmarks.

Cell Cycle Arrest: Numerous studies have demonstrated that pyrrole derivatives can induce cell cycle arrest at different phases. For example, certain phenylpyrroloquinolinones have been shown to cause a G2/M phase arrest in cancer cell lines. nih.gov This arrest is often a consequence of the inhibition of proteins crucial for mitotic progression, such as microtubule-associated proteins. nih.gov Similarly, some pyrrole-tethered bisbenzoxazole derivatives have been found to selectively arrest the cell cycle at the G1 phase in breast cancer cells. nih.gov

Induction of Apoptosis: A primary mechanism by which many anticancer agents, including pyrrole derivatives, exert their effects is through the induction of apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Research has shown that various pyrrole derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by:

Changes in Bcl-2 family proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of pro-apoptotic proteins like Bax and Bak. acs.orgnih.gov

Mitochondrial dysfunction: The altered balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. acs.org

Caspase activation: Released cytochrome c activates a caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govlnu.edu.ua

DNA fragmentation: Activated caspases cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. lnu.edu.ua

For instance, a maleimide (B117702) derivative containing a pyrrole ring was shown to induce apoptosis in human colon carcinoma cells via a mitochondria-dependent pathway, involving caspase-3 activation and an increased content of endonuclease G and Apaf-1. lnu.edu.ua Another study on spiro-pyrrolopyridazine derivatives demonstrated potent induction of apoptotic cell death, with inhibition of Bcl-2 and induction of Bax and cytochrome c. acs.org

| Cellular Process | Observed Effect of Pyrrole Derivatives | Key Molecular Events | Relevant Cancer Cell Lines |

| Cell Cycle Progression | G1 or G2/M phase arrest | Inhibition of cell cycle regulatory proteins (e.g., microtubule-associated proteins). nih.govnih.gov | MCF-7 (Breast), HeLa (Cervical), HT-29 (Colon) nih.govnih.gov |

| Apoptosis (Intrinsic Pathway) | Induction of programmed cell death | Downregulation of Bcl-2, Mcl-1; Upregulation of Bax, Bak; Cytochrome c release; Caspase-9 and -3 activation; DNA fragmentation. acs.orgnih.govlnu.edu.ua | HCT116 (Colon), MCF-7 (Breast), PC-3 (Prostate), K562 (Leukemia) acs.orgnih.govlnu.edu.ua |

Exploration of Material Science and Catalytic Applications for 1 Hexanone, 1 1h Pyrrol 3 Yl

Role as a Building Block in Organic Synthesis and Retrosynthesis

1-Hexanone, 1-(1H-pyrrol-3-yl)-, a ketone derivative of the pyrrole (B145914) heterocyclic aromatic compound, serves as a versatile building block in the field of organic synthesis. wikipedia.org Its unique structure, featuring a reactive carbonyl group and a pyrrole ring, allows for its participation in a variety of chemical transformations, making it a valuable precursor for more complex molecules. Retrosynthetic analysis, a technique for planning organic syntheses by working backward from a target molecule, often identifies simple structures like 1-Hexanone, 1-(1H-pyrrol-3-yl)- as key starting materials. chemistry.coachamazonaws.comdeanfrancispress.com

Precursor for Complex Heterocyclic Structures

The pyrrole nucleus within 1-Hexanone, 1-(1H-pyrrol-3-yl)- is a fundamental component of many biologically active compounds and functional materials. The presence of the hexanoyl group at the 3-position of the pyrrole ring provides a handle for further chemical modification, enabling the construction of more elaborate heterocyclic systems.

For instance, the carbonyl group can undergo a range of reactions, including reductions to alcohols, reductive aminations to form amines, and various carbon-carbon bond-forming reactions. These transformations can be used to introduce new functional groups or to build additional rings onto the pyrrole core. The pyrrole nitrogen can also be functionalized, for example, through N-alkylation or N-acylation, further diversifying the accessible molecular architectures. mdpi.com

Research has demonstrated the synthesis of various pyrrole derivatives through metal-catalyzed cyclization reactions. researchgate.net While direct examples involving 1-Hexanone, 1-(1H-pyrrol-3-yl)- are not extensively detailed, the principles of these reactions can be applied. For example, the ketone functionality could be transformed into a group that participates in intramolecular cyclization, leading to the formation of fused heterocyclic systems. The synthesis of complex structures like spiro- and densely substituted 1-pyrrolines from related nitrone and alkyne cascade reactions highlights the potential for pyrrole derivatives to serve as precursors to intricate molecular frameworks. nih.gov

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly efficient synthetic strategies. mdpi.comchemistry-chemists.com The functional groups present in 1-Hexanone, 1-(1H-pyrrol-3-yl)- make it a suitable candidate for participation in such reactions.

The ketone moiety can react with amines and a carbon-nucleophile in Mannich-type reactions, or with an aldehyde, an active methylene (B1212753) compound, and a nitrogen source in Hantzsch-type pyrrole syntheses, although the latter would be a variation of the classical synthesis. While specific examples detailing the use of 1-Hexanone, 1-(1H-pyrrol-3-yl)- in MCRs are not prevalent in the searched literature, its structural motifs are common in reactants for these processes.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single reaction vessel. 20.210.105 These processes are highly atom-economical and can rapidly generate molecular complexity. The structure of 1-Hexanone, 1-(1H-pyrrol-3-yl)- offers possibilities for designing cascade sequences. For example, a reaction at the ketone could trigger a subsequent cyclization involving the pyrrole ring or a substituent introduced in the first step. Studies on palladium(II)-catalyzed cascade reactions to form substituted 1H-pyrrole-3-carbonitriles demonstrate the utility of related pyrrole derivatives in such processes. organic-chemistry.org

Catalytic Applications of 1-Hexanone, 1-(1H-pyrrol-3-yl)- Derivatives

While 1-Hexanone, 1-(1H-pyrrol-3-yl)- itself is not typically a catalyst, its derivatives have significant potential in the field of catalysis, both in organocatalysis and as ligands for metal-catalyzed reactions.

Organic Catalysis and Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. semanticscholar.org Derivatives of 1-Hexanone, 1-(1H-pyrrol-3-yl)- can be envisioned as precursors to effective organocatalysts. For example, the introduction of a chiral amine functionality through reductive amination of the ketone could lead to the formation of a chiral pyrrolidine (B122466) derivative. Chiral pyrrolidines are a well-established class of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. researchgate.netpsu.edu

The pyrrole nitrogen can also be incorporated into a larger catalytic framework. For instance, it could be part of a bifunctional catalyst that utilizes hydrogen bonding or other non-covalent interactions to control the stereochemical outcome of a reaction.

Ligand Development for Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. mdpi.commdpi.com Derivatives of 1-Hexanone, 1-(1H-pyrrol-3-yl)- can be modified to create novel ligands for metal-catalyzed reactions.

The pyrrole ring itself can act as a ligand, coordinating to a metal center through its nitrogen atom or the π-system of the ring. More commonly, functional groups are introduced onto the pyrrole scaffold to create multidentate ligands that can chelate to a metal. For example, the ketone could be converted to a phosphine-containing group, which, in conjunction with the pyrrole nitrogen, could form a bidentate P,N-ligand. Such ligands are widely used in a variety of metal-catalyzed cross-coupling and asymmetric hydrogenation reactions. nih.govacs.org

The development of new ligands is an active area of research, and the modular nature of 1-Hexanone, 1-(1H-pyrrol-3-yl)- would allow for the systematic variation of the ligand structure to fine-tune its electronic and steric properties for a specific catalytic application.

Advanced Materials Science Applications

The pyrrole unit is a key component in a variety of functional organic materials, including conducting polymers, organic light-emitting diodes (OLEDs), and organic solar cells. The properties of these materials can be tuned by modifying the structure of the pyrrole monomer.

Derivatives of 1-Hexanone, 1-(1H-pyrrol-3-yl)- could serve as monomers for the synthesis of novel functional polymers. The hexanoyl group could be modified to introduce polymerizable groups or to alter the solubility and processing characteristics of the resulting polymer. For example, the ketone could be used as a reactive site to attach the pyrrole unit to a polymer backbone or to crosslink polymer chains.

Furthermore, the electronic properties of the pyrrole ring can be influenced by the substituent at the 3-position. The electron-withdrawing nature of the carbonyl group in 1-Hexanone, 1-(1H-pyrrol-3-yl)- can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This, in turn, can influence the optical and electronic properties of materials incorporating this unit. Research on donor-acceptor copolymers has shown that the electronic parameters of polymers can be systematically controlled by the choice of the constituent monomers. acs.org While direct applications of 1-Hexanone, 1-(1H-pyrrol-3-yl)- in advanced materials are not extensively documented, its structural features suggest its potential as a building block for the development of new materials with tailored properties.

Conjugated Polymers and Organic Semiconductors for Optoelectronic Devices

The pyrrole moiety is the fundamental building block of polypyrrole (PPy), one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and good conductivity. scirp.org The polymerization of pyrrole and its derivatives can be achieved through chemical or electrochemical oxidation methods to form polymer films. scirp.orgmdpi.comresearchgate.net These polymers have a conjugated π-electron system along their backbone, which is responsible for their electronic and optical properties.

The specific compound, 1-Hexanone, 1-(1H-pyrrol-3-yl)-, could serve as a monomer for the synthesis of novel functionalized polypyrroles. The hexanone substituent attached to the pyrrole ring would influence the resulting polymer's properties. The alkyl chain could enhance solubility in organic solvents, a common challenge in processing conducting polymers. researchgate.net The carbonyl group might affect the electronic properties, such as the band gap and conductivity, and could also serve as a site for further post-polymerization modification.

The properties of organic semiconductors are highly dependent on their molecular structure, which influences crystal packing and intermolecular interactions. nih.gov By incorporating monomers like 1-Hexanone, 1-(1H-pyrrol-3-yl)-, it is possible to tune the properties of the resulting polymers for specific optoelectronic applications, such as organic field-effect transistors (OFETs) and sensors. acs.org For instance, the introduction of specific functional groups can modify the HOMO/LUMO energy levels of the material. thieme-connect.comrsc.org

Table 1: Polymerization Methods for Pyrrole Derivatives

| Polymerization Method | Description | Advantages | Key Findings |

|---|---|---|---|

| Chemical Oxidative Polymerization | Monomer is polymerized using a chemical oxidant, such as ferric chloride (FeCl₃). scirp.orgnih.gov | Simple, cost-effective, suitable for large-scale production. mdpi.com | Can be performed without a solvent; oxidant choice can influence polymer properties and purity. mdpi.comnih.gov |

| Electrochemical Polymerization | Polymer film is grown on an electrode surface by applying an electrical potential to a solution containing the monomer. mdpi.com | Allows for precise control over film thickness, morphology, and properties. researchgate.net | The properties of the polymer can be tuned by altering electrolysis parameters like potential, current, and electrolyte. researchgate.net |

Functional Dyes and Pigments

Pyrrole-based structures are integral to a variety of dyes and pigments, including the porphyrin ring in natural chromophores like chlorophyll (B73375) and heme. atamanchemicals.comresearchgate.net Synthetic pyrrole derivatives have been developed for applications such as dye-sensitized solar cells (DSSCs) and high-performance colorants. acs.orgmdpi.comvilniustech.lt The optical properties of these dyes, including their absorption and emission wavelengths, are determined by the extent of π-conjugation and the presence of electron-donating and electron-withdrawing groups. mdpi.com

In 1-Hexanone, 1-(1H-pyrrol-3-yl)-, the pyrrole ring acts as an aromatic system, while the carbonyl (C=O) in the hexanone group is a chromophore that can participate in and extend a conjugated system. This structure could serve as a precursor or a key intermediate in the synthesis of more complex dye molecules. For example, the carbonyl group could undergo Knoevenagel condensation to link the pyrrole core to other aromatic or electron-accepting moieties, creating push-pull architectures common in modern organic dyes. acs.orgmdpi.com The resulting molecules could exhibit strong absorption in the visible or near-infrared (NIR) spectrum, making them suitable for various applications. vilniustech.ltmdpi.com

Table 2: Properties of Selected Pyrrole-Based Dyes

| Dye Structure Type | Key Features | Application | Representative Findings |

|---|---|---|---|

| Dipolar Push-Pull Dyes | Arylamine donor and cyanoacrylic acid acceptor linked by a pyrrole spacer. researchgate.netacs.org | Dye-Sensitized Solar Cells (DSSCs) | Exhibit good conversion efficiencies (4.77% to 6.18%), with the pyrrole unit acting as a secondary electron donor. researchgate.netacs.org |

| Styryl-Azo-Pyrrole Dyes | Based on a 2-styryl-5-phenylazo-pyrrole core with anchoring groups. vilniustech.lt | Low Band Gap Dyes for DSSCs | Show long-wavelength absorption (~620 nm) and have achieved power conversion efficiencies up to 4.8%. vilniustech.lt |

| Diboron-Anchoring Fluorophores | Pyrrole-based frameworks containing BF₂ groups. thieme-connect.com | Optoelectronic Materials | Exhibit high fluorescence quantum yields, large Stokes shifts, and high photostability. thieme-connect.com |

Sensor Development and Chemoresponsive Materials

Polypyrrole and its derivatives are widely used in the development of sensors for various analytes, including volatile organic compounds (VOCs) and anions. worldscientific.comrsc.orgworldscientific.com These sensors often operate on colorimetric or electrochemical principles. The interaction of the analyte with the polymer surface alters the polymer's electronic structure, leading to a detectable change in color or conductivity. worldscientific.comworldscientific.com

A polymer synthesized from 1-Hexanone, 1-(1H-pyrrol-3-yl)- could function as a chemoresponsive material. The hexanone group, with its polar carbonyl function and nonpolar alkyl chain, could offer specific binding sites for target analytes through hydrogen bonding or hydrophobic interactions. This could lead to selective sensors. For example, arrays of sensors made from different, chemically distinct polypyrrole derivatives can generate unique response patterns or "fingerprints" for different analytes, mimicking the function of an olfactory system. rsc.orgworldscientific.com Furthermore, pyrrole-based Schiff base derivatives have been designed as colorimetric and fluorescent anion sensors, where binding with anions like fluoride (B91410) or acetate (B1210297) causes a visible color change. sioc-journal.cn

Agrochemical and Industrial Relevance (Structural Component Focus)

Components in Crop Protection Agents (Structural Role)

The pyrrole ring is a key structural motif found in a number of commercially successful agrochemicals, including fungicides like fludioxonil (B1672872) and fenpiclonil, and the insecticide/acaricide chlorfenapyr. nih.gov The pyrrole scaffold is valued for its biological activity and its versatility as a building block in synthetic chemistry. atamanchemicals.com Pyrrole derivatives have been developed and patented for use as fungicides, insecticides, and plant growth regulators. google.comgoogle.com

Corrosion Inhibitors and Preservatives (Structural Role)

Pyrrole and its derivatives are effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netelectrochemsci.orgpsu.edu The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. icrc.ac.irchemmethod.com This adsorption is facilitated by the presence of heteroatoms (like the nitrogen in the pyrrole ring) and π-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal. electrochemsci.org

1-Hexanone, 1-(1H-pyrrol-3-yl)- possesses several structural features that make it a promising candidate for a corrosion inhibitor.

Pyrrole Ring: The aromatic ring provides π-electrons that can be shared with the metal surface.

Nitrogen Heteroatom: The nitrogen atom has a lone pair of electrons that can coordinate with metal atoms.

Carbonyl Group: The oxygen atom in the hexanone group provides an additional site with lone-pair electrons, potentially enhancing the molecule's adsorption onto the metal surface. electrochemsci.org

The combination of these features can lead to strong adsorption, covering a large surface area and providing efficient protection. Research on similar heterocyclic compounds has shown that the presence of such functional groups leads to high inhibition efficiencies. researchgate.netrsc.orgresearchgate.net The adsorption process is often described by models such as the Langmuir isotherm, and the mechanism can involve both physical (electrostatic) and chemical (coordination bond) interactions. psu.eduicrc.ac.ir

Table 3: Performance of Selected Pyrrole-Based Corrosion Inhibitors for Steel in HCl

| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Key Finding |

|---|---|---|---|

| 1-phenyl-1H-pyrrole-2,5-dione (PPD) | Not specified | Good | Acts as a mixed-type inhibitor; IE increases with concentration. researchgate.net |

| 2,5-difuryl-N-methylpyrrole | 10⁻³ M | 91.8% | Adsorption follows the Langmuir isotherm and involves chemisorption. psu.edu |

| Novel Eugenol-Pyrrole Derivative | Not specified | Effective | Demonstrates effective inhibition against carbon steel corrosion in 1 M HCl. rsc.org |

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies for Pyrrole-Ketones

The synthesis of pyrrole-ketones, including 3-acylpyrroles, is a cornerstone of their study and application. While established methods like the Paal-Knorr synthesis and Friedel-Crafts acylation exist, the focus is shifting towards more efficient, milder, and versatile strategies. mdpi.commdpi.com

Future research will likely prioritize the development of one-pot multicomponent reactions, which offer the advantage of combining several synthetic steps into a single procedure, thereby saving time, resources, and reducing waste. mdpi.com For instance, a one-pot method for synthesizing N-methyl-3-acylpyrroles has been developed using dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides with potassium carbonate as a catalyst. mdpi.com This approach has demonstrated good to excellent yields under conventional heating. mdpi.com

Transition-metal-catalyzed reactions are also a burgeoning area. mdpi.comresearchgate.net Silver-catalyzed cascade cycloisomerization/aerobic oxidation reactions have been employed for the preparation of 2-tetrazolyl-substituted 3-acylpyrroles, utilizing molecular oxygen as a green oxidant. nih.govacs.org Such methods that avoid harsh reagents and minimize by-product formation are highly desirable. tandfonline.com Furthermore, skeletal recasting strategies, where the core structure of a simple pyrrole (B145914) is rearranged to create a more complex, substituted pyrrole, represent a novel approach to accessing challenging structures. nih.govacs.org This has been demonstrated in the synthesis of fully substituted pyrroles from simple starting materials. nih.govacs.org

Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, offer a solvent-free and often more efficient alternative to traditional solution-phase synthesis. mdpi.com The application of these techniques to the synthesis of pyrrole derivatives is an area ripe for exploration. mdpi.com

The development of these novel synthetic routes is crucial for making compounds like 1-Hexanone, 1-(1H-pyrrol-3-yl)- and its analogs more accessible for further research and potential applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new chemical entities. pnrjournal.com For pyrrole-ketones, these computational tools can accelerate the identification of novel derivatives with desired properties, screen virtual libraries for potential biological activity, and predict reaction outcomes, thereby optimizing synthetic pathways. pnrjournal.comresearchgate.net

ML models can be trained on existing data to predict the yields of chemical reactions, such as the condensation of pyrroles and dipyrromethanes with aldehydes. researchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. researchgate.net Furthermore, AI can be employed in the automated design of derivatives of a core molecule, like the pyrrole ring, by creating combinatorial libraries and performing in silico analysis for properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity). pnrjournal.com

Quantitative Structure-Property Relationship (QSPR) models, developed using machine learning algorithms like support vector machines, can predict the physicochemical properties and reactivity of pyrrole derivatives. researchgate.net These models can help in understanding the influence of different functional groups on the molecule's behavior. researchgate.net In the context of drug discovery, molecular docking simulations, a key component of computational methods, can predict the binding affinity and orientation of pyrrole-based ligands to target proteins, aiding in the identification of potential drug candidates. tandfonline.com

The integration of AI and ML is not limited to prediction. These technologies can also help in the discovery of design rules and exceptions in chemical reactions, as demonstrated in the study of stable metal-oxo intermediate formation where pyrrole was included in the ligand pool. acs.org This deeper understanding can guide the rational design of new catalysts and synthetic routes.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A comprehensive understanding of the chemical and physical properties of 1-Hexanone, 1-(1H-pyrrol-3-yl)- and related compounds requires the use of advanced characterization techniques. While standard spectroscopic methods like NMR and IR provide valuable structural information, more sophisticated techniques are needed to probe dynamic processes and identify short-lived intermediates. mdpi.com

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules in the solid state, providing insights into intermolecular interactions such as hydrogen bonding. mdpi.com This information is crucial for understanding how these molecules pack in crystals and interact with their environment. mdpi.com

To study dynamic processes, time-resolved spectroscopic techniques can be employed. These methods allow researchers to follow the course of a chemical reaction in real-time, providing information about the kinetics and mechanism. The study of transient intermediates, which are highly reactive and have short lifetimes, often requires specialized techniques such as flash photolysis coupled with spectroscopy.

Computational methods, particularly density functional theory (DFT), are increasingly used in conjunction with experimental data to provide a more complete picture of molecular structure, reactivity, and spectroscopic properties. researchgate.nettandfonline.com DFT calculations can be used to predict vibrational frequencies, electronic transitions, and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures and understand electronic properties. tandfonline.com

Deeper Mechanistic Understanding of Molecular Interactions in Complex Biological Systems

Pyrrole-containing compounds exhibit a wide range of biological activities, acting as everything from antimicrobial and anti-inflammatory agents to anticancer drugs. mdpi.comnih.govcolab.ws A key area of future research for 1-Hexanone, 1-(1H-pyrrol-3-yl)- will be to elucidate the detailed mechanisms by which it and similar molecules interact with biological targets. researchgate.net